REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[O:12][CH2:13][CH2:14][O:15][CH3:16]>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[O:12][CH2:13][CH2:14][O:15][CH3:16]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen at 3.3 atmospheres pressure for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(N)C=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |